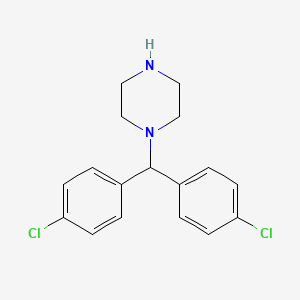

1-(4,4'-Dichlorobenzhydryl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142496. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[bis(4-chlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLFMGDNZYQISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301336 | |

| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27469-61-0 | |

| Record name | 27469-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[bis(4-chlorophenyl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(4,4'-Dichlorobenzhydryl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4,4'-Dichlorobenzhydryl)piperazine, a prominent member of the benzhydrylpiperazine class, represents a significant scaffold in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, its intrinsic pharmacological activities warrant a detailed investigation. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its interactions with key physiological targets. This document will explore its role as a calcium channel blocker and its broader implications in neurotransmitter systems, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Benzhydrylpiperazine Scaffold

The piperazine ring is a ubiquitous pharmacophore found in numerous clinically significant drugs, spanning therapeutic areas such as anticancer, antifungal, and antipsychotic agents. The benzhydrylpiperazine moiety, in particular, has been identified as a critical component for activity at various receptors and channels within the central nervous system (CNS). This compound, also known as Dichlorobenzhydrylpiperazine, serves as a foundational structure for many of these compounds. Its unique three-dimensional conformation allows it to interact with a variety of biological targets, making it a versatile building block in drug design.[1] Furthermore, it is an inactive metabolite of the antihistamines meclizine and chlorcyclizine and has been identified as an impurity in hydroxyzine and cetirizine preparations.[2][3]

Core Mechanism of Action: A Multi-Target Profile

The pharmacological profile of this compound is multifaceted, with its primary mechanism of action centered on the modulation of ion channels and engagement with neurotransmitter systems.

Calcium Channel Blockade: A Primary Mode of Action

A significant body of evidence points to the role of benzhydrylpiperazine derivatives as potent calcium channel blockers.[4] These compounds, including this compound, exhibit inhibitory activity at various subtypes of voltage-gated calcium channels (VGCCs).

Calcium channel blockers are broadly classified based on their chemical structure and their selectivity for different channel subtypes.[5] The benzhydrylpiperazines fall into the category of non-dihydropyridine calcium channel blockers. Their mechanism involves direct interaction with the channel pore, physically obstructing the influx of calcium ions.[5] This action is distinct from dihydropyridines which act as allosteric modulators.[5]

The blockade of calcium channels by this compound and its analogs has profound physiological consequences:

-

Vascular Smooth Muscle Relaxation: Inhibition of L-type calcium channels in vascular smooth muscle leads to vasodilation, resulting in decreased peripheral resistance and a reduction in blood pressure.[5]

-

Cardiomyocyte Effects: By blocking calcium influx in cardiac muscle cells, these compounds can reduce myocardial contractility and heart rate.[5]

-

Neuronal Activity Modulation: In the central nervous system, N-type and T-type calcium channels play crucial roles in neurotransmitter release and neuronal excitability. Blockade of these channels can lead to analgesic and neuroprotective effects.[6][7]

Structure-activity relationship (SAR) studies on related diphenylpiperazine compounds have demonstrated that modifications to the benzhydryl and piperazine moieties can significantly influence potency and selectivity for different calcium channel subtypes.[6][7]

Interaction with Neurotransmitter Systems

Beyond its effects on calcium channels, the this compound scaffold is known to interact with various neurotransmitter systems, contributing to its complex pharmacological profile.[1]

-

Dopamine D4 Receptor Antagonism: Diarylpiperazine derivatives have been identified as potent and selective antagonists of the dopamine D4 receptor.[8] This activity is particularly relevant in the context of developing novel antipsychotic agents.

-

Dopamine Uptake Inhibition: The piperazine moiety is also implicated in the inhibition of dopamine uptake in the central nervous system, a mechanism shared by some antidepressant and psychostimulant drugs.[8]

-

GABAergic Modulation: The parent piperazine structure is known to exert its anthelmintic effects by acting as an agonist at inhibitory GABA (γ-aminobutyric acid) receptors in parasites, leading to paralysis.[9] While the direct GABAergic activity of this compound in vertebrates is less characterized, this interaction highlights the potential for this scaffold to modulate inhibitory neurotransmission.

Experimental Protocols for Mechanistic Elucidation

Understanding the precise mechanism of action of this compound requires a combination of in vitro and in vivo experimental approaches.

In Vitro Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of this compound at specific molecular targets.

Protocol: Radioligand Binding Assay for Calcium Channel Affinity

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target calcium channel subtype (e.g., L-type, N-type).

-

Incubation: Incubate the membrane preparation with a specific radiolabeled ligand (e.g., [³H]-nitrendipine for L-type channels) in the presence of varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Studies

Objective: To directly measure the effect of this compound on ion channel function.

Protocol: Patch-Clamp Electrophysiology

-

Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific calcium channel subunit).

-

Patch-Clamp Recording: Using the whole-cell patch-clamp technique, record the ionic currents flowing through the channels in response to voltage steps.

-

Drug Application: Perfuse the cells with varying concentrations of this compound.

-

Data Acquisition and Analysis: Measure the changes in current amplitude and kinetics to determine the inhibitory effect of the compound. This allows for the determination of the IC₅₀ for channel blockade.

Visualization of Key Pathways and Workflows

Signaling Pathway of Calcium Channel Blockade

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. US20050227999A1 - Diarylamine derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of 1-(4-Chlorobenzhydryl)piperazine

Introduction

1-(4-Chlorobenzhydryl)piperazine, also known by the non-proprietary name Norchlorcyclizine, is a critical piperazine derivative in the landscape of modern pharmaceutical development. Identified by its CAS Number 303-26-4 , this compound serves as a key synthetic intermediate for several widely used antihistamines, most notably Cetirizine.[1][2] It is also a known metabolite of drugs such as Hydroxyzine and Chlorcyclizine, making it essential for pharmacokinetic and drug metabolism studies.[3][4]

The successful transition of a chemical entity from a laboratory curiosity to a viable pharmaceutical agent is fundamentally governed by its physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and stability—dictate a molecule's behavior in both formulation and biological systems, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides an in-depth analysis of the core physicochemical properties of 1-(4-Chlorobenzhydryl)piperazine. Moving beyond a simple recitation of data, we will explore the causality behind standard experimental methodologies for determining these properties, presenting them as self-validating systems. The objective is to equip researchers and developers with the foundational knowledge required to effectively handle, formulate, and study this important pharmaceutical building block.

A note on chemical nomenclature: This document focuses on the mono-chlorinated compound, 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4), which is the subject of extensive documentation. The similarly named 1-(4,4'-Dichlorobenzhydryl)piperazine (CAS 27469-61-0) is a distinct chemical entity.

Chemical Identity and Core Properties

The foundational step in characterizing any compound is to establish its definitive identity and summarize its principal physical constants. These data are crucial for identity confirmation, purity assessment, and predicting behavior in various physical states.

The compound typically presents as a white to light beige crystalline powder.[3][5][6] Its stability under normal temperature and pressure makes it suitable for routine laboratory handling and storage.[6]

| Identifier / Property | Value | Source(s) |

| CAS Number | 303-26-4 | [7] |

| Molecular Formula | C₁₇H₁₉ClN₂ | [7][8] |

| Molecular Weight | 286.80 g/mol | [8] |

| IUPAC Name | 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | [9] |

| Common Synonyms | Norchlorcyclizine, N-(p-Chlorobenzhydryl)-piperazine | [4][9] |

| Appearance | White to off-white/light beige crystalline powder | [5][6][10] |

| Melting Point | 65 - 75 °C | [3][8][11][12] |

| Boiling Point | 178 - 180 °C @ 0.5 mmHg | [3][8][10] |

| Water Solubility | 144.6 mg/L (at 25 °C) | [3][10] |

| LogP (n-octanol/water) | 3.4 (at 25 °C) | [3] |

| pKa (Predicted) | 8.99 ± 0.10 | [3][10] |

In-Depth Physicochemical Analysis

Solubility Profile: A Formulation Challenge

Solubility is a gatekeeper property in drug development. A compound must dissolve to be absorbed and exert a biological effect. 1-(4-Chlorobenzhydryl)piperazine exhibits a classic profile for a lipophilic amine base: poor aqueous solubility and good solubility in organic solvents.

-

Aqueous Solubility: With a measured solubility of approximately 144.6 mg/L at 25°C, the compound is classified as "slightly soluble" to "very slightly soluble" in water.[3][5][10] This low intrinsic solubility in neutral aqueous media presents a significant challenge for developing oral or parenteral formulations.

-

Organic Solvent Solubility: In contrast, it is readily soluble in organic solvents like methanol, ethanol (~25 mg/mL), Dimethyl Sulfoxide (DMSO, ~30 mg/mL), and Dimethylformamide (DMF, ~30 mg/mL).[3][10][13]

-

Field Insight: The high solubility in DMSO is frequently exploited for in vitro biological screening. However, it is critical to manage the final DMSO concentration in assays to avoid solvent-induced artifacts. For aqueous buffer systems, a common practice involves first dissolving the compound in a minimal amount of DMSO and then diluting it into the buffer.[13] Even with this method, the solubility remains low, at approximately 0.2 mg/mL in a 1:4 DMSO:PBS (pH 7.2) solution.[13] This highlights the compound's tendency to precipitate out of aqueous solutions and underscores the importance of careful preparation for biological experiments.

Lipophilicity (LogP): Balancing Permeability and Solubility

The partition coefficient (P), expressed logarithmically as LogP, measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. It is a cornerstone for predicting a drug's ability to cross biological membranes.

1-(4-Chlorobenzhydryl)piperazine has a LogP value of 3.4 .[3] This positive value indicates a strong preference for the lipid phase, classifying it as a lipophilic molecule.

-

Expert Interpretation: A LogP value in this range (typically 1-5) is often associated with good membrane permeability and absorption, consistent with the "Rule of 5" guidelines for oral bioavailability. However, high lipophilicity can also lead to challenges, including:

-

Poor aqueous solubility, as already noted.

-

Increased metabolic clearance.

-

Potential for non-specific binding to proteins and tissues.

-

Potential for off-target effects. The LogP of 3.4 suggests a delicate balance; the molecule is sufficiently lipophilic to cross membranes but may require formulation strategies to overcome its low aqueous solubility.

-

Ionization Constant (pKa): The Impact of pH

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like 1-(4-Chlorobenzhydryl)piperazine, the pKa refers to the ionization of its conjugate acid.

The predicted pKa for this compound is ~8.99 .[10] This value is attributed to the secondary amine within the piperazine ring, which can accept a proton. The other nitrogen is a tertiary amine, and its pKa would be different, though typically the second pKa of piperazine derivatives is significantly lower.

-

Causality and Consequence: This pKa value is critical because it dictates the compound's charge state in different physiological environments.

-

In the Stomach (pH 1-3): The compound will be almost completely protonated (>99.9%), existing as a positively charged cation. This form is generally more water-soluble but less membrane-permeable.

-

In the Intestine (pH 6-7.4): The compound will still be predominantly protonated. At a physiological pH of 7.4, it will be over 95% ionized. This charge significantly impacts its interaction with transporters, metabolic enzymes, and its target receptors. The existence of a small fraction of the neutral species is essential for passive diffusion across the intestinal epithelium.

-

Stability and Storage

Proper handling and storage are paramount to ensure the integrity of a reference standard or synthetic intermediate.

-

Chemical Stability: The compound is reported to be stable under normal ambient and storage conditions.[5][6][14]

-

Incompatibilities: Contact with strong oxidizing agents should be avoided to prevent chemical degradation.[5][14]

-

Recommended Storage: To ensure long-term integrity, storage in a cool, dry place away from direct light is recommended.[5] Specific supplier recommendations include refrigeration at 2-8°C or freezing at -20°C for maximal stability over years.[3][13]

Experimental Methodologies: A Practical Guide

This section details the standard, self-validating protocols for determining the key physicochemical properties discussed above.

Thermodynamic Solubility via the Shake-Flask Method (OECD 105)

Principle: The shake-flask method is the "gold standard" for determining thermodynamic solubility.[15] It involves creating a saturated solution by agitating an excess of the solid compound in a solvent (e.g., water or buffer) until equilibrium is achieved. The concentration of the dissolved compound in the clarified supernatant is then measured.

Causality of Method Choice: This method is chosen for its accuracy and direct measurement of solubility at equilibrium, which is highly relevant for predicting behavior in physiological systems. It avoids the kinetic artifacts that can arise in high-throughput precipitation-based methods.[15]

Detailed Protocol:

-

Preparation: Add an excess amount of 1-(4-Chlorobenzhydryl)piperazine (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 5 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration (Trustworthiness Step): Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[15][16] The system's trustworthiness depends on achieving true equilibrium; preliminary experiments should confirm that the measured concentration does not change between 24 and 48 hours.

-

Phase Separation: After agitation, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solids to settle.[16] Centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. For highly lipophilic compounds, filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be used, but one must validate that the compound does not adsorb to the filter material.

-

Quantification (Self-Validation Step):

-

Prepare a set of calibration standards of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Dilute the supernatant sample and the standards into the mobile phase.

-

Analyze the samples and standards using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Construct a calibration curve (Concentration vs. Peak Area). The curve must demonstrate linearity (R² > 0.99) for the results to be valid.

-

-

Calculation: Use the regression equation from the valid calibration curve to determine the concentration of the compound in the diluted supernatant. Correct for the dilution factor to report the final solubility in units of mg/L or µM.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

pKa Determination by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[17] It involves dissolving the compound in a solvent (often a water-organic co-solvent mixture for poorly soluble compounds) and titrating it with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.[18][19]

Causality of Method Choice: This method directly measures the buffering capacity of the ionizable group, providing a precise pKa value. For sparingly soluble compounds like this one, using a co-solvent is necessary, and subsequent calculations or series experiments can be used to extrapolate the pKa to a fully aqueous environment.[17]

Detailed Protocol:

-

System Calibration (Trustworthiness Step): Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[18] The accuracy of the entire experiment relies on this initial calibration.

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent to a known concentration (e.g., 1 mM). For 1-(4-Chlorobenzhydryl)piperazine, a co-solvent system like a methanol-water or dioxane-water mixture is required. Maintain a constant ionic strength using an inert salt like 0.15 M KCl.[18]

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[18]

-

Titration:

-

Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments using an automated burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis (Self-Validation Step):

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (the point where half of the base has been neutralized).

-

Perform at least three replicate titrations. The low standard deviation between replicates serves as a self-validation of the method's precision.[18]

-

Workflow Diagram: Potentiometric pKa Determination

References

- 1. innospk.com [innospk.com]

- 2. 1-(4-Chlorobenzhydryl)piperazine | 303-26-4 [chemicalbook.com]

- 3. 1-(4-Chlorobenzhydryl)piperazine CAS#: 303-26-4 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-(4-Chlorobenzhydryl)piperazine - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 1-(4-Chlorobenzhydryl)piperazine technical grade, 90 303-26-4 [sigmaaldrich.com]

- 9. CAS 303-26-4: Norchlorcyclizine | CymitQuimica [cymitquimica.com]

- 10. Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine | lookchem [lookchem.com]

- 11. 303-26-4 1-(4-Chlorobenzhydryl)piperazine AKSci J99312 [aksci.com]

- 12. 1-(4-Chlorobenzhydryl)piperazine, 90-95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. 1-(4-Chlorobenzhydryl)piperazine - Safety Data Sheet [chemicalbook.com]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

synthesis pathway for 1-[bis(4-chlorophenyl)methyl]piperazine

An In-Depth Technical Guide to the Synthesis of 1-[bis(4-chlorophenyl)methyl]piperazine

Executive Summary

1-[bis(4-chlorophenyl)methyl]piperazine is a critical starting material and key intermediate in the synthesis of several prominent second-generation antihistamines, most notably Cetirizine and its active enantiomer, Levocetirizine. It is also an important reference standard for impurities in active pharmaceutical ingredients (APIs) like Hydroxyzine.[1][2][3] This guide provides a comprehensive overview of the principal synthetic pathways to this molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The primary synthetic strategy involves the nucleophilic substitution of a bis(4-chlorophenyl)methyl halide with piperazine. This document explores variations of this core reaction, including direct alkylation and multi-step sequences starting from 4,4'-dichlorobenzophenone, offering researchers and drug development professionals a robust technical resource for laboratory-scale synthesis and process optimization.

Introduction

Chemical Profile and Significance

1-[bis(4-chlorophenyl)methyl]piperazine, also known as Hydroxyzine Impurity A or Cetirizine EP Impurity A, is a disubstituted piperazine derivative.[1] Its molecular structure, featuring a central piperazine ring attached to a bis(4-chlorophenyl)methyl (or di-chlorobenzhydryl) group, makes it a versatile scaffold. This structure is fundamental to the pharmacological activity of several H1-antagonists. The piperazine core provides a basic nitrogen atom, which is often crucial for receptor binding and for tuning the physicochemical properties (e.g., solubility, pKa) of the final drug molecule.

Role in Pharmaceutical Development

The primary importance of 1-[bis(4-chlorophenyl)methyl]piperazine lies in its role as a direct precursor to blockbuster allergy medications. For instance, it is the key intermediate for producing Cetirizine.[4] Furthermore, the synthesis of its specific enantiomers is essential for producing optically pure drugs like Levocetirizine, which offers an improved therapeutic profile over the racemic mixture.[5][6] Its presence as a known impurity in related drugs like hydroxyzine also makes its synthesis critical for the development of analytical standards used in quality control and regulatory filings.[1][7]

Core Synthetic Strategy: Nucleophilic Substitution

The most prevalent and industrially viable method for synthesizing 1-[bis(4-chlorophenyl)methyl]piperazine is through a nucleophilic substitution reaction. This approach leverages the nucleophilicity of the secondary amine in piperazine and the electrophilicity of the benzhydrylic carbon in a bis(4-chlorophenyl)methyl derivative.

Mechanistic Overview

The reaction proceeds via a classical nucleophilic substitution pathway. One of the nitrogen atoms of the piperazine ring acts as the nucleophile, attacking the carbon atom bearing a leaving group (typically a halide) on the bis(4-chlorophenyl)methyl moiety. The benzhydryl carbocation is stabilized by resonance with the two phenyl rings, giving the reaction significant SN1 character, although SN2 contributions cannot be entirely dismissed. The reaction is typically driven to completion by using an excess of piperazine, which also serves as a base to neutralize the hydrogen halide byproduct, or by adding an external base.

Key Precursors

-

The Electrophile - bis(4-chlorophenyl)methyl Halide : This is the key electrophilic component. It is most commonly prepared by the halogenation of bis(4-chlorophenyl)methanol. The alcohol, in turn, can be synthesized via the reduction of 4,4'-dichlorobenzophenone using reducing agents like sodium borohydride[4] or zinc dust.[8] The subsequent conversion of the alcohol to the halide is efficiently achieved using reagents such as thionyl chloride (for the chloride)[9] or hydrogen bromide (for the bromide).[8]

-

The Nucleophile - Piperazine : Piperazine is a symmetrical diamine that provides the nucleophilic nitrogen for the substitution reaction. Anhydrous piperazine is often used to prevent side reactions with water.[10] In many protocols, a significant excess of piperazine is employed (e.g., 4 equivalents) to act as both the nucleophile and an acid scavenger, preventing the protonation of the reacting amine.[10] Alternatively, a stoichiometric amount of piperazine can be used in the presence of an inorganic base like potassium carbonate.[10][11]

General Reaction Pathway

The overall transformation can be visualized as the condensation of the two primary synthons.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. prepchem.com [prepchem.com]

- 3. Hydroxyzine EP Impurity A : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. asianpubs.org [asianpubs.org]

- 5. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Synthesis of 1- [(4-Chlorophenyl) phenyl methyl] Piperazine | Semantic Scholar [semanticscholar.org]

- 9. ijpsr.com [ijpsr.com]

- 10. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 11. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to 1-(4,4'-Dichlorobenzhydryl)piperazine (CAS 27469-61-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4,4'-Dichlorobenzhydryl)piperazine, a molecule of interest within synthetic and medicinal chemistry. Given the limited availability of specific public data for this particular dichlorinated derivative, this document will also draw comparisons to its well-characterized mono-chlorinated analog, 1-(4-Chlorobenzhydryl)piperazine, to provide a broader context for researchers.

Introduction and Chemical Identity

This compound, identified by the CAS number 27469-61-0, is a disubstituted piperazine derivative. Its core structure features a piperazine ring attached to a benzhydryl group, where each of the two phenyl rings is substituted with a chlorine atom at the para position. This compound belongs to a class of molecules that are frequently investigated as intermediates in the synthesis of pharmacologically active compounds. The presence and position of the chlorine atoms on the phenyl rings can significantly influence the molecule's physicochemical properties and biological activity compared to its unsubstituted or mono-substituted counterparts.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 27469-61-0 | - |

| Molecular Formula | C₁₇H₁₈Cl₂N₂ | [1] |

| Molecular Weight | 321.24 g/mol | [1] |

| IUPAC Name | 1-[bis(4-chlorophenyl)methyl]piperazine | [1] |

| Synonyms | Dichlorobenzhydrylpiperazine | [1] |

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, MS) for this compound is scarce. However, data for the closely related mono-chlorinated analog, 1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4), is more readily available and can serve as a valuable reference for researchers working with the dichlorinated compound. It is anticipated that the spectra of the dichlorinated compound would exhibit key differences, particularly in the aromatic region of the NMR spectrum and in the mass spectrum due to the presence of an additional chlorine atom.

Comparative Analytical Data of 1-(4-Chlorobenzhydryl)piperazine:

-

Appearance: White to light beige crystalline powder.[2]

-

Melting Point: 65-70 °C.[3]

-

Boiling Point: 178-180 °C at 0.5 mmHg.[2]

-

Solubility: Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4]

-

¹H NMR and IR Spectra: Available in various databases and literature for the mono-chloro analog.[5][6]

Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the commercially available 4,4'-Dichlorobenzophenone. The synthesis can be conceptualized as a two-step process: the reduction of the ketone to the corresponding alcohol, followed by conversion to a benzhydryl halide and subsequent nucleophilic substitution with piperazine. A detailed experimental protocol, adapted from established methods for similar structures, is provided below.[7]

Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,4'-Dichlorobenzhydrol

-

Materials: 4,4'-Dichlorobenzophenone[3][8], Sodium borohydride (NaBH₄), Methanol, Tetrahydrofuran (THF), Hydrochloric acid (HCl), Diethyl ether, Magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, dissolve 4,4'-Dichlorobenzophenone (1 equivalent) in a mixture of methanol and THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1 equivalent) to the cooled solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with 1 N HCl, saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4,4'-Dichlorobenzhydrol.

-

Step 2: Synthesis of 4,4'-Dichlorobenzhydryl Chloride

-

Materials: 4,4'-Dichlorobenzhydrol, Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl), a suitable non-hydroxylic solvent (e.g., benzene or toluene).[7]

-

Procedure (adapted from a similar synthesis):

-

Dissolve the 4,4'-Dichlorobenzhydrol (1 equivalent) from the previous step in a non-hydroxylic solvent such as benzene.

-

Add thionyl chloride (SOCl₂) or pass hydrogen chloride gas through the solution.[7]

-

The reaction can be facilitated by the addition of a dehydrating agent like anhydrous calcium chloride if using HCl gas.[7]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The resulting solution containing 4,4'-Dichlorobenzhydryl chloride is typically used directly in the next step without isolation.

-

Step 3: Synthesis of this compound

-

Materials: Solution of 4,4'-Dichlorobenzhydryl chloride, Piperazine, a suitable non-hydroxylic solvent.

-

Procedure (adapted from a similar synthesis):

-

To the solution of 4,4'-Dichlorobenzhydryl chloride (1 equivalent), add an excess of piperazine (at least 2 equivalents).[7] Using an excess of piperazine helps to minimize the formation of the disubstituted byproduct.

-

The reaction is typically carried out in a non-hydroxylic solvent.[7]

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture can be worked up by partitioning between a non-polar solvent and water.

-

The organic layer is then washed, dried, and the solvent is evaporated.

-

The crude product can be purified by crystallization or column chromatography to yield this compound.

-

Potential Biological Activity and Applications

While specific biological activity data for this compound is not extensively reported in peer-reviewed literature, the broader class of benzhydrylpiperazine derivatives has been investigated for a range of pharmacological activities.

Derivatives of the mono-chlorinated analog, 1-(4-chlorobenzhydryl)piperazine, have been explored for their potential as:

-

Anticancer agents: Studies have shown that certain N-substituted derivatives of 1-(4-chlorobenzhydryl)piperazine exhibit cytotoxic activity against various cancer cell lines.[9][10]

-

Nav1.7 Inhibitors: This class of compounds has been investigated for the development of inhibitors of the voltage-gated sodium channel Nav1.7, which is a target for pain therapeutics.[2]

-

Antihistamines: The benzhydrylpiperazine scaffold is a core component of several antihistaminic drugs.[2]

It is plausible that this compound could serve as a valuable intermediate for the synthesis of novel compounds with similar or modulated biological activities. The presence of two chlorine atoms may influence factors such as metabolic stability, receptor binding affinity, and overall pharmacological profile.

Conclusion

This compound is a chemical entity with potential applications as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. While detailed characterization and biological activity data for this specific compound are not widely available, this guide provides a framework for its synthesis based on established chemical principles and data from closely related analogs. Further research is warranted to fully elucidate the properties and potential applications of this dichlorinated piperazine derivative.

References

- 1. 4,4'-Dichlorobenzophenone | 90-98-2 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 4,4'-Dichlorobenzophenone (CAS 90-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same - Google Patents [patents.google.com]

- 8. 4,4'-Dichlorobenzophenone CAS#: 90-98-2 [m.chemicalbook.com]

- 9. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 10. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of dichlorobenzhydrylpiperazine derivatives

An In-Depth Technical Guide to the Biological Activity of Dichlorobenzhydrylpiperazine Derivatives

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1] Its six-membered heterocyclic structure, containing two nitrogen atoms in opposite positions, provides a versatile framework that can be readily modified to fine-tune pharmacological activity, bioavailability, and other pharmacokinetic properties.[2][3] When this piperazine core is functionalized with a dichlorobenzhydryl moiety, it gives rise to a class of compounds—dichlorobenzhydrylpiperazine derivatives—with a distinct and potent range of biological activities. These derivatives have been successfully developed into drugs for treating allergies, central nervous system disorders, and cardiovascular conditions.[4][5][6]

This technical guide offers an in-depth exploration of the biological activities associated with dichlorobenzhydrylpiperazine derivatives. As a senior application scientist, the goal is to move beyond a simple cataloging of effects and delve into the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern their potency and selectivity, and the detailed experimental protocols used to validate these activities. This document is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into this important pharmacological class.

Part 1: Core Chemistry and Synthesis

The biological activity of a compound is inextricably linked to its chemical structure. The dichlorobenzhydrylpiperazine core consists of a piperazine ring attached to a diphenylmethyl (benzhydryl) group, where the phenyl rings are substituted with chlorine atoms. The positions of these chlorine atoms significantly influence the molecule's interaction with biological targets.

General Synthetic Pathway

The synthesis of dichlorobenzhydrylpiperazine derivatives typically begins with a nucleophilic substitution reaction. A common and effective method involves the reaction of a dichlorobenzhydryl chloride with piperazine. The resulting 1-(dichlorobenzhydryl)piperazine intermediate can then be further functionalized by reacting it with various acyl chlorides, sulfonyl chlorides, or other electrophiles to produce a diverse library of target compounds.[7][8]

The choice of solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), and the use of a base like triethylamine (TEA) or potassium carbonate are critical for driving the reaction to completion and neutralizing the acid byproduct.[7]

References

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20050227999A1 - Diarylamine derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

The Piperazine Scaffold: A Cornerstone in Modern Anticancer Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including its ability to modulate aqueous solubility, cell permeability, and engage in crucial hydrogen bonding and hydrophobic interactions—have cemented its role as a fundamental building block in the development of targeted anticancer therapies.[1][2] A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) for cancer treatment incorporate this versatile moiety, highlighting its importance in the field.[3][4] This guide provides a comprehensive overview of piperazine-containing anticancer agents, delving into their mechanisms of action, rational design, synthesis, and preclinical evaluation, with a focus on providing actionable insights for professionals in drug discovery and development.

The Strategic Importance of the Piperazine Moiety in Oncology

The prevalence of the piperazine scaffold in oncology is not coincidental. Its structural and chemical attributes offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

-

Modulation of Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of a compound. This is a critical factor for oral bioavailability and formulation. Furthermore, the piperazine moiety can improve a molecule's permeability across cell membranes, a key requirement for reaching intracellular targets.[1]

-

Versatile Synthetic Handle: The secondary amine nature of the piperazine ring allows for straightforward chemical modification. This enables the introduction of various substituents to explore structure-activity relationships (SAR) and optimize properties like target binding affinity, selectivity, and metabolic stability.[5][6]

-

Receptor Interaction: The piperazine scaffold's flexible conformation allows it to act as a linker or a pharmacophore itself, capable of forming key interactions with biological targets such as protein kinases and enzymes involved in DNA repair.[7][8]

Key Classes and Mechanisms of Piperazine-Containing Anticancer Agents

Piperazine-containing compounds have been successfully developed to target a range of cancer-driving pathways. Two of the most prominent classes are Tyrosine Kinase Inhibitors (TKIs) and Poly(ADP-ribose) Polymerase (PARP) inhibitors.

Tyrosine Kinase Inhibitors (TKIs): The Case of Imatinib

Tyrosine kinases are a large family of enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of TKI activity is a common driver of cancer.

Mechanism of Action: Many TKIs, including the groundbreaking drug Imatinib (Gleevec), function as ATP-competitive inhibitors. Imatinib specifically targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[9][10][11] It binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the transfer of a phosphate group to its substrates.[9][12][13] This action blocks downstream signaling, inhibits the proliferation of cancer cells, and induces apoptosis (programmed cell death).[9][10]

Caption: Imatinib inhibits the BCR-ABL pathway.

Structure-Activity Relationship (SAR) Insights: In Imatinib, the N-methyl piperazine group is crucial for its bioavailability and cellular activity.[14] SAR studies on similar kinase inhibitors have shown that modifications to the piperazine ring can significantly impact potency and selectivity. For instance, introducing bulky or lipophilic groups can enhance interactions within hydrophobic pockets of the target kinase.[15][16]

PARP Inhibitors: The Case of Olaparib

Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for the repair of single-strand DNA breaks.[17] Inhibiting PARP has proven to be a highly effective strategy in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.

Mechanism of Action (Synthetic Lethality): Olaparib (Lynparza) is a potent PARP inhibitor.[18] Its mechanism relies on the concept of "synthetic lethality." In cancer cells with BRCA mutations, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is impaired.[17][19] When Olaparib inhibits PARP, single-strand breaks are not repaired and accumulate, leading to the formation of double-strand breaks during DNA replication.[17] With both major DNA repair pathways compromised, the cancer cells cannot maintain genomic stability and undergo apoptosis.[17][20] Healthy cells, which have a functional HR pathway, are less affected by PARP inhibition, providing a therapeutic window.[17]

Caption: Olaparib induces synthetic lethality.

Rational Design and Synthesis Strategies

The synthesis of piperazine-containing anticancer agents often involves well-established methodologies, with palladium-catalyzed cross-coupling reactions being a cornerstone.

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general method for the coupling of an aryl halide with a piperazine derivative, a common step in the synthesis of many TKI and other piperazine-containing drugs.

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that utilizes a palladium catalyst and a phosphine ligand.[21] The choice of ligand is critical and can influence reaction efficiency and scope. The base is required to deprotonate the piperazine nitrogen, making it nucleophilic, and to neutralize the hydrogen halide byproduct. The inert atmosphere is crucial to prevent oxidation and deactivation of the palladium catalyst.[22]

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the piperazine derivative (1.2 mmol), a palladium source (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 2.0 mmol).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

-

Reaction: Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.

Caption: General workflow for N-arylpiperazine synthesis.

Preclinical Evaluation: Assessing Anticancer Activity

Once synthesized, novel piperazine derivatives must be evaluated for their anticancer potential. A fundamental in vitro assay for this purpose is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[23] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[24]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine-containing test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[25] Visually confirm the formation of purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[24][25]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[23][25]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Efficacy

The results from preclinical assays are often best represented in tables to allow for clear comparison of the activity of different compounds.

| Compound ID | Target | Cell Line | IC50 (µM)[26][27][28] |

| Imatinib | BCR-ABL | K-562 | 0.25 |

| Olaparib | PARP | MDA-MB-436 (BRCA1 mutant) | 0.01 |

| Bosutinib | Src/Abl | K-562 | 0.05 |

| Palbociclib | CDK4/6 | MCF-7 | 0.011 |

| Ponatinib | Multi-TKI | K-562 | 0.0004 |

Note: IC50 values are illustrative and can vary based on experimental conditions.

Future Perspectives and Conclusion

The piperazine scaffold continues to be a highly valuable component in the anticancer drug discovery pipeline.[29] Future research will likely focus on several key areas:

-

Novel Targets: Applying the piperazine scaffold to inhibit new and emerging cancer targets.

-

Overcoming Resistance: Designing next-generation piperazine derivatives that can overcome resistance mechanisms developed against existing therapies.[9]

-

Hybrid Molecules: Combining the piperazine moiety with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[30]

References

- 1. researchgate.net [researchgate.net]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 18. urology-textbook.com [urology-textbook.com]

- 19. Olaparib - NCI [cancer.gov]

- 20. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]

- 21. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. atcc.org [atcc.org]

- 26. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 27. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 30. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to 1-(4,4'-Dichlorobenzhydryl)piperazine and Its Derivatives

Abstract

This technical guide provides an in-depth exploration of 1-(4,4'-Dichlorobenzhydryl)piperazine, a versatile heterocyclic compound at the nexus of historical pharmacology and modern drug discovery. While primarily recognized as a crucial synthetic intermediate and key metabolite of several established antihistaminic and antiemetic drugs, its core structure holds untapped potential for novel therapeutic applications. This document will dissect the known biological activities associated with this scaffold, infer potential primary and secondary therapeutic targets, and propose robust experimental workflows for their validation. We will delve into the mechanistic insights gleaned from its well-characterized derivatives, offering a scientific rationale for exploring this compound in oncology, neurology, and beyond. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for next-generation therapeutics.

Introduction: The Significance of the Dichlorobenzhydrylpiperazine Scaffold

The piperazine ring is a ubiquitous motif in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][2][3] When coupled with a dichlorobenzhydryl moiety, as in this compound, the resulting molecule gains a distinct three-dimensional architecture and lipophilicity that drives its interaction with specific receptor classes.

Historically, this compound has been a cornerstone in the synthesis of prominent pharmaceuticals, most notably first and second-generation antihistamines.[4][5] Its role as a metabolite of drugs like hydroxyzine, cetirizine, meclizine, and chlorcyclizine underscores its biological relevance and systemic exposure in patients.[6][7] Understanding the pharmacology of these established drugs provides a logical starting point for identifying the direct therapeutic targets of the parent compound.

Established Pharmacological Context: A Gateway to Primary Targets

The most direct path to understanding the therapeutic potential of this compound is to examine the mechanisms of action of the drugs for which it is a direct precursor or major metabolite.

Histamine H1 Receptor: The Primary Target

A wealth of pharmacological data points to the histamine H1 receptor as the primary and most potent target for benzhydrylpiperazine derivatives.

-

Hydroxyzine and Cetirizine: Hydroxyzine, a first-generation antihistamine, functions as a potent inverse agonist at the H1 receptor, which is responsible for its antihistaminic and sedative effects.[8][9] Its active metabolite, cetirizine, is a second-generation antihistamine that also acts as a selective H1 receptor antagonist.[10][11][][13] Cetirizine's reduced ability to cross the blood-brain barrier compared to hydroxyzine results in a lower incidence of sedation.[9]

-

Meclizine and Clocinizine: Meclizine and Clocinizine are first-generation antihistamines used to treat motion sickness and vertigo.[14] Their therapeutic effects are mediated through antagonism of the H1 receptor, which depresses labyrinth excitability and vestibular stimulation.[14][15][16][17]

Given that this compound forms the core scaffold of these potent H1 antagonists, it is highly probable that the parent compound itself is an active ligand at this receptor.

Experimental Protocol: H1 Receptor Binding Assay

A competitive radioligand binding assay can be employed to determine the affinity of this compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Utilize a known high-affinity H1 receptor radioligand, such as [³H]-pyrilamine.

-

Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Exploring the Wider Therapeutic Landscape: Potential Secondary Targets

The pharmacological profile of benzhydrylpiperazine derivatives is not limited to H1 receptor antagonism. Several of these compounds exhibit clinically relevant activity at other G-protein coupled receptors (GPCRs) and ion channels. This suggests that this compound may possess a broader polypharmacology that could be therapeutically exploited.

Serotonin and Dopamine Receptors: Implications for Neuropsychiatric Disorders

Hydroxyzine has been shown to act as a weak antagonist at the serotonin 5-HT₂ₐ receptor and the dopamine D₂ receptor .[8][9] This activity may contribute to its anxiolytic properties.[9] The antipsychotic drug clozapine, which also contains a piperazine moiety, has a complex receptor binding profile that includes high affinity for various serotonin and dopamine receptor subtypes.[18][19]

The structural similarities suggest that this compound could have modulatory effects on these neurotransmitter systems, making it a candidate for investigation in the context of anxiety, depression, and other CNS disorders.

Signaling Pathway: GPCR Modulation

The diagram below illustrates the general signaling cascade initiated by the activation of a Gq-coupled GPCR, such as the H1 or 5-HT₂ₐ receptor. Antagonism by a compound like this compound would block this pathway.

References

- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. asianpubs.org [asianpubs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 9. psychdb.com [psychdb.com]

- 10. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]

- 11. Cetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. benadryl.co.uk [benadryl.co.uk]

- 14. Meclizine - Wikipedia [en.wikipedia.org]

- 15. droracle.ai [droracle.ai]

- 16. meclizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. drugs.com [drugs.com]

- 18. An overview of the mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(4,4'-Dichlorobenzhydryl)piperazine: An In-depth Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4,4'-Dichlorobenzhydryl)piperazine. Despite a thorough search of scientific literature and databases, publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is scarce. Therefore, this guide presents a detailed analysis of the spectroscopic data for the closely related and structurally analogous compound, 1-(4-Chlorobenzhydryl)piperazine , as a valuable reference. The guide further extrapolates the expected spectral characteristics for the di-chloro analog based on established spectroscopic principles. Detailed experimental protocols for the synthesis of the mono-chloro analog and for the acquisition of spectroscopic data are also provided to facilitate further research and characterization of these compounds.

Introduction

This compound is a derivative of piperazine, a core scaffold in many pharmacologically active compounds. The benzhydryl moiety, particularly with halogen substitutions, is a key feature in a variety of antihistaminic and psychoactive drugs. Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds in drug discovery and development.

This guide addresses the notable lack of publicly available spectroscopic data for this compound. To bridge this gap, we will leverage the available data for its mono-chlorinated analog, 1-(4-Chlorobenzhydryl)piperazine, to provide a foundational understanding and predictive insights.

Molecular Structure and Key Features

The core structure consists of a piperazine ring attached to a benzhydryl group. In the case of the title compound, this benzhydryl group is symmetrically substituted with a chlorine atom on the para-position of each of the two phenyl rings.

Caption: Molecular structure of this compound.

Spectroscopic Analysis of 1-(4-Chlorobenzhydryl)piperazine (Analog Reference)

The following sections detail the available spectroscopic data for 1-(4-Chlorobenzhydryl)piperazine, which serves as our primary reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 9H | Aromatic protons (C₆H₅ and C₆H₄Cl) |

| ~4.20 | s | 1H | Methine proton (-CH) |

| ~2.80 | t | 4H | Piperazine protons (-CH₂-N-CH₂-) |

| ~2.40 | t | 4H | Piperazine protons (-CH₂-N(H)-CH₂-) |

| ~1.80 | s (br) | 1H | Amine proton (-NH) |

Interpretation:

-

The complex multiplet in the aromatic region (~7.20-7.40 ppm) corresponds to the nine protons of the phenyl and para-chlorophenyl groups.

-

The singlet at approximately 4.20 ppm is characteristic of the methine proton, which is deshielded by the adjacent nitrogen and aromatic rings.

-

The two triplets around 2.80 and 2.40 ppm are typical for the methylene protons of the piperazine ring, indicating a chair conformation in solution.

-

The broad singlet around 1.80 ppm is assigned to the amine proton of the piperazine ring. Its broadness is due to quadrupolar relaxation and potential chemical exchange.

Expected Differences for this compound:

-

The integration of the aromatic region would be for 8 protons instead of 9.

-

The aromatic region would likely show a simpler splitting pattern, potentially two distinct doublets (an AA'BB' system) for each of the para-substituted rings, assuming free rotation.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Quaternary aromatic carbon (C-CH) |

| ~132 | Quaternary aromatic carbon (C-Cl) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~75 | Methine carbon (-CH) |

| ~53 | Piperazine carbons (-CH₂-N-CH-) |

| ~46 | Piperazine carbons (-CH₂-NH) |

Interpretation:

-

The signals in the 127-142 ppm range correspond to the aromatic carbons. The quaternary carbons attached to the methine and chlorine are typically downfield.

-

The signal around 75 ppm is assigned to the methine carbon.

-

The signals for the piperazine carbons appear in the upfield region, with the carbons adjacent to the substituted nitrogen being slightly more deshielded.

Expected Differences for this compound:

-

The number of distinct aromatic signals might be reduced due to the symmetry of the molecule.

-

The chemical shifts of the aromatic carbons would be influenced by the second chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H stretch (secondary amine) |

| ~3020-3080 | Medium | Aromatic C-H stretch |

| ~2800-3000 | Medium | Aliphatic C-H stretch |

| ~1600, 1490, 1450 | Strong | Aromatic C=C stretching |

| ~1100-1300 | Strong | C-N stretching |

| ~1090 | Strong | C-Cl stretch (aromatic) |

| ~700-850 | Strong | Aromatic C-H out-of-plane bending |

Interpretation:

-

The key absorption at ~3300 cm⁻¹ confirms the presence of the N-H group in the piperazine ring.

-

The bands in the 3020-3080 cm⁻¹ and 1450-1600 cm⁻¹ regions are characteristic of the aromatic rings.

-

The absorptions in the 2800-3000 cm⁻¹ range are due to the C-H stretching of the piperazine and methine groups.

-

The strong band around 1090 cm⁻¹ is indicative of the C-Cl bond.

Expected Similarities for this compound: The IR spectrum is expected to be very similar to that of the mono-chloro analog, as the same functional groups are present. There might be subtle shifts in the positions and intensities of the aromatic and C-Cl absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion (M⁺) for 1-(4-Chlorobenzhydryl)piperazine: m/z 286 (¹²C₁₇H₁₉³⁵ClN₂)

Expected Molecular Ion (M⁺) for this compound: m/z 320 (¹²C₁₇H₁₈³⁵Cl₂N₂)

Key Fragmentation Pathways: A common fragmentation pathway for benzhydryl compounds is the cleavage of the C-N bond connecting the piperazine ring to the benzhydryl group.

Caption: A plausible mass spectrometry fragmentation pathway.

Isotopic Pattern: A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

-

For 1-(4-Chlorobenzhydryl)piperazine, the molecular ion peak (M⁺) would show an M+2 peak with approximately one-third the intensity of the M⁺ peak.

-

For this compound, the molecular ion peak would exhibit a characteristic pattern for two chlorine atoms: an M+2 peak of about two-thirds the intensity of the M⁺ peak, and an M+4 peak of about one-ninth the intensity.

Experimental Protocols

The following are generalized protocols based on literature procedures for the synthesis and characterization of related compounds.[1][2]

Synthesis of 1-(4-Chlorobenzhydryl)piperazine

This protocol can be adapted for the synthesis of this compound by starting with 4,4'-dichlorobenzhydrol.

Caption: General synthetic workflow for 1-(4-Chlorobenzhydryl)piperazine.

Step 1: Reduction of 4-Chlorobenzophenone

-

Dissolve 4-chlorobenzophenone in a mixture of methanol and tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chlorobenzhydrol.

Step 2: Chlorination of 4-Chlorobenzhydrol

-

Dissolve the 4-chlorobenzhydrol from the previous step in a dry, inert solvent such as dichloromethane (DCM).

-

Slowly add thionyl chloride (SOCl₂) at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the solvent and excess reagent under reduced pressure to yield 4-chlorobenzhydryl chloride. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of 1-(4-Chlorobenzhydryl)piperazine

-

To a solution of piperazine in a polar aprotic solvent like dimethylformamide (DMF), add a base such as anhydrous potassium carbonate.

-

Add the 4-chlorobenzhydryl chloride from the previous step.

-

Heat the reaction mixture at 80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic layer.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-Chlorobenzhydryl)piperazine.

Spectroscopic Data Acquisition

NMR Spectroscopy:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: A mass spectrometer, typically coupled with a chromatographic inlet (e.g., GC-MS or LC-MS).

-

Ionization Method: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its characterization. By presenting a detailed analysis of the closely related 1-(4-Chlorobenzhydryl)piperazine, researchers can gain valuable insights into the expected spectral features of the di-chloro analog. The provided synthetic and analytical protocols offer a practical starting point for the preparation and comprehensive characterization of this and other related compounds, which are of significant interest in medicinal chemistry and drug development.

References

In-Silico Docking of 1-(4,4'-Dichlorobenzhydryl)piperazine: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides an in-depth technical exploration of the in-silico molecular docking of 1-(4,4'-Dichlorobenzhydryl)piperazine, a compound of interest in medicinal chemistry due to the established broad-spectrum bioactivity of the piperazine scaffold. We delve into the rationale for target selection, detailed methodologies for ligand and protein preparation, the execution of docking simulations, and the critical analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals, offering a framework for conducting rigorous and meaningful computational studies to elucidate potential protein-ligand interactions and guide further experimental validation.

Introduction: The Rationale for In-Silico Investigation

This compound, with the chemical formula C17H18Cl2N2 and a molecular weight of 321.2 g/mol , belongs to the versatile class of piperazine derivatives. The piperazine ring is a recognized pharmacophore, a key structural component in numerous biologically active compounds with applications as anticancer, antifungal, antibacterial, antimalarial, and antipsychotic agents.[1] Analogs of the subject molecule, such as 1-(4-chlorobenzhydryl)piperazine, have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting mechanisms that may involve the inhibition of critical cellular processes like microtubule synthesis, cell cycle progression, and angiogenesis.[2][3] Furthermore, the structural similarity of benzhydrylpiperazines to known antihistamines points toward a potential interaction with histamine receptors.[4]